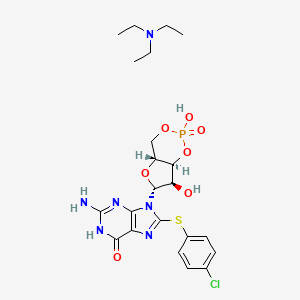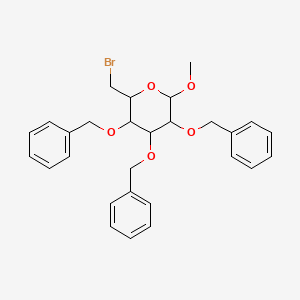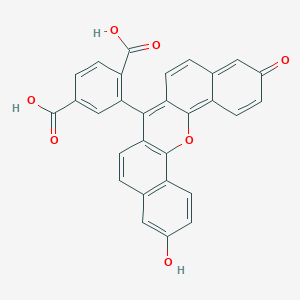
6-Carboxynaphthofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxynaphthofluorescein is a pH-sensitive fluorescent dye widely used in various scientific fields. It is known for its ability to exhibit different fluorescence properties depending on the pH of the environment, making it a valuable tool for pH measurement and monitoring in biological and chemical systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the condensation reaction can be carried out in the presence of sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Carboxynaphthofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the fluorescence properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various ester or amide derivatives .
Applications De Recherche Scientifique
6-Carboxynaphthofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to monitor pH changes in biological samples.
Industry: Applied in the development of fiber-optic pH sensors and other analytical devices .
Mécanisme D'action
The mechanism of action of 6-Carboxynaphthofluorescein is based on its pH-dependent fluorescence properties. The compound exhibits different excitation and emission wavelengths depending on the pH of the environment. At acidic or neutral pH, it shows fluorescence with excitation at 512 nm and emission at 567 nm. In basic conditions, the excitation shifts to 598 nm, and the emission shifts to 668 nm . This pH sensitivity allows it to act as an effective pH indicator in various applications.
Comparaison Avec Des Composés Similaires
Fluorescein: Another widely used pH-sensitive dye with similar fluorescence properties but different pKa values.
Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in similar applications.
Naphthofluorescein: A compound with similar structure but different fluorescence characteristics .
Uniqueness: 6-Carboxynaphthofluorescein is unique due to its specific pH sensitivity range and fluorescence properties. Its ability to exhibit distinct fluorescence at different pH levels makes it particularly useful for precise pH measurements in complex biological and chemical systems .
Propriétés
Formule moléculaire |
C29H16O7 |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)terephthalic acid |
InChI |
InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(24-13-16(28(32)33)3-6-21(24)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35) |
Clé InChI |
AWSNLYPKRXALAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=CC(=C6)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



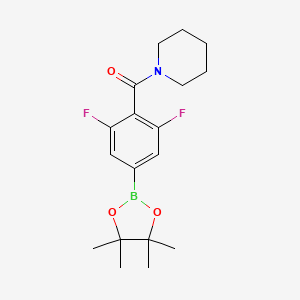
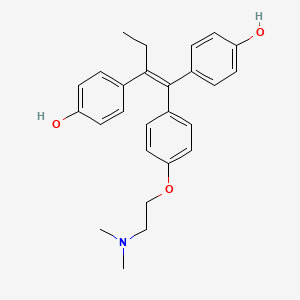
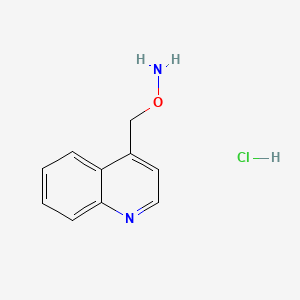
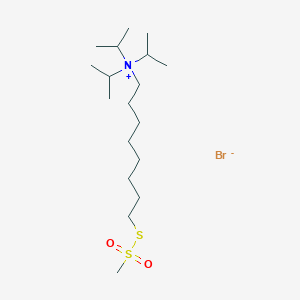
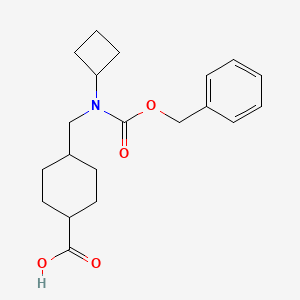
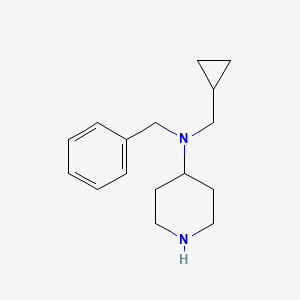

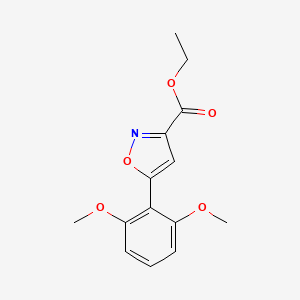
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

